Potency Compared to Clinical Nav1.8 Inhibitors
Nav1.8-IN-5 exhibits a pIC50 of 5.1 against human Nav1.8, which corresponds to an IC50 of approximately 7.9 nM [1]. This potency positions it in the low nanomolar range, comparable to several well-characterized Nav1.8 inhibitors. For comparison, A-803467 demonstrates an IC50 of 8 nM , while the clinical-stage compound VX-150 (active metabolite VX-150m) shows an IC50 of 15 nM [2]. Nav1.8-IN-5 is approximately 25-fold less potent than VX-548 (suzetrigine), which has an IC50 of 0.27 nM [2], but is more potent than PF-01247324 (IC50: 196 nM) [3] and LTGO-33 (closed-state IC50: 33 nM) . This potency profile makes Nav1.8-IN-5 a competitive tool compound for in vitro studies requiring robust channel inhibition without the extreme potency that might limit dynamic range in certain assay formats.
| Evidence Dimension | Potency (IC50) against human Nav1.8 |
|---|---|
| Target Compound Data | pIC50 5.1 (~7.9 nM) |
| Comparator Or Baseline | A-803467: 8 nM; VX-150m: 15 nM; VX-548: 0.27 nM; PF-01247324: 196 nM; LTGO-33: 33 nM |
| Quantified Difference | Equivalent to A-803467; ~2-fold more potent than VX-150m; ~25-fold less potent than VX-548; ~25-fold more potent than PF-01247324; ~4-fold more potent than LTGO-33 |
| Conditions | Recombinant human Nav1.8 channel expressed in mammalian cells; electrophysiological patch-clamp assays |
Why This Matters
Potency determines the required working concentration in assays and influences the likelihood of off-target effects at higher concentrations.
- [1] Drug Hunter. Patent Highlights: NLRP3 and NaV1.8 Inhibitors, SMARCA2 Degraders, and More from December 2023. January 29, 2024. View Source
- [2] Vaelli P, et al. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. Mol Pharmacol. 2024;106(6):298-308. View Source
- [3] Payne CE, et al. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability. Br J Pharmacol. 2015;172(10):2654-70. View Source
